molecular formula C16H11ClN2O2 B8754698 6-Chloro-1,3-diphenylpyrimidine-2,4-dione CAS No. 5759-74-0

6-Chloro-1,3-diphenylpyrimidine-2,4-dione

Cat. No.: B8754698
CAS No.: 5759-74-0
M. Wt: 298.72 g/mol
InChI Key: JNOZCOIEUNUSGC-UHFFFAOYSA-N
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Description

6-Chloro-1,3-diphenylpyrimidine-2,4-dione is a useful research compound. Its molecular formula is C16H11ClN2O2 and its molecular weight is 298.72 g/mol. The purity is usually 95%.
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Properties

CAS No.

5759-74-0

Molecular Formula

C16H11ClN2O2

Molecular Weight

298.72 g/mol

IUPAC Name

6-chloro-1,3-diphenylpyrimidine-2,4-dione

InChI

InChI=1S/C16H11ClN2O2/c17-14-11-15(20)19(13-9-5-2-6-10-13)16(21)18(14)12-7-3-1-4-8-12/h1-11H

InChI Key

JNOZCOIEUNUSGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC(=O)N(C2=O)C3=CC=CC=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 1,3-diphenyl-pyrimidine-2,4,6-trione 19 (78.0 g) obtained in Step 1 was added water (16 ml). Phosphorus oxychloride (422 ml) was added dropwise under stirring at room temperature over 50 min. After the completion of the dropwise addition, the mixture was stirred under heating at 110° C. for 3 hrs. After allowing to cool to room temperature, the reaction mixture was added to ice water by small portions and the mixture was stirred at room temperature and extracted with ethyl acetate. The organic layer was washed with brine and saturated aqueous sodium hydrogen carbonate, and dried over anhydrous sodium sulfate. Anhydrous sodium sulfate was filtered off and the filtrate was concentrated under reduced pressure. The residue was purified by column chromatography (hexane:ethyl acetate=2:1→3:2) to give 6-chloro-1,3-diphenyl-1H-pyrimidine-2,4-dione 20 (61.5 g, yield 74%) as pale-yellow crystals.
Quantity
78 g
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
422 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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